N-cyclopropyl-2-[1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl]-2-hydroxyacetamide
Description
N-cyclopropyl-2-[1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl]-2-hydroxyacetamide is a complex organic compound that features a cyclopropyl group, a pyrimidine ring, and a piperidine ring
Properties
IUPAC Name |
N-cyclopropyl-2-[1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl]-2-hydroxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3/c1-2-23-14-9-13(17-10-18-14)20-7-5-11(6-8-20)15(21)16(22)19-12-3-4-12/h9-12,15,21H,2-8H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMWLOOHSYQEAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)N2CCC(CC2)C(C(=O)NC3CC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-[1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl]-2-hydroxyacetamide typically involves multiple steps, including the formation of the piperidine and pyrimidine rings, followed by the introduction of the cyclopropyl group and the hydroxyacetamide moiety. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of the Pyrimidine Ring: This often involves condensation reactions between suitable amines and carbonyl compounds.
Introduction of the Cyclopropyl Group: This step may involve cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.
Formation of the Hydroxyacetamide Moiety: This can be achieved through acylation reactions involving hydroxyacetamide precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-[1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl]-2-hydroxyacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyacetamide moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The pyrimidine and piperidine rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-cyclopropyl-2-[1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl]-2-hydroxyacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Pharmacology: The compound can be studied for its potential therapeutic effects and mechanisms of action.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Chemical Biology: The compound can be used to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl]-2-hydroxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2-[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]-2-hydroxyacetamide
- N-cyclopropyl-2-[1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl]-2-aminoacetamide
Uniqueness
N-cyclopropyl-2-[1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl]-2-hydroxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, pyrimidine ring, and hydroxyacetamide moiety makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
